(Z,Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-methyl-1-(3-((1-oxo-9-octadecenyl)amino)propyl)-1-H-imidazolium methyl sulphate
Description
Chemical Identification and Structural Analysis
Systematic IUPAC Nomenclature and CAS Registry Information
The systematic IUPAC name for this compound is (Z,Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-methyl-1-(3-((1-oxo-9-octadecenyl)amino)propyl)-1-H-imidazolium methyl sulphate , reflecting its imidazolium cationic core, unsaturated alkyl substituents, and methyl sulphate counterion. The CAS Registry Number assigned to this compound is 97043-72-6 , which serves as a unique identifier in chemical databases and regulatory documentation. The naming convention adheres to IUPAC rules by specifying:
- The imidazolium ring (4,5-dihydro-1-methyl-1-H-imidazolium) as the parent structure.
- Substituents at the 2-position (8-heptadecenyl group) and 1-position (3-((1-oxo-9-octadecenyl)amino)propyl group).
- The (Z,Z) stereochemical designation for the double bonds in the heptadecenyl and octadecenyl chains.
- The methyl sulphate anion as the charge-balancing component.
Molecular Formula and Mass Spectrometry Characterization
The molecular formula of the compound is C₄₃H₈₃N₃O₅S , derived from the summation of the cationic and anionic components:
- Cation : C₃₆H₆₆N₃O (imidazolium core + unsaturated alkyl chains).
- Anion : C₁H₃O₄S⁻ (methyl sulphate).
Table 1: Elemental Composition
| Component | Carbon | Hydrogen | Nitrogen | Oxygen | Sulfur |
|---|---|---|---|---|---|
| Cation | 36 | 66 | 3 | 1 | 0 |
| Anion (CH₃SO₄⁻) | 1 | 3 | 0 | 4 | 1 |
| Total | 43 | 83 | 3 | 5 | 1 |
Mass spectrometry analysis, particularly matrix-assisted laser desorption ionization–time of flight (MALDI-TOF) , would yield critical insights into its molecular ion and fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 762.6 (calculated for C₄₃H₈₃N₃O₅S). Key fragmentation pathways include:
Stereochemical Configuration Analysis (Z,Z Isomerism)
The (Z,Z) designation indicates that both double bonds in the 8-heptadecenyl and 9-octadecenyl substituents adopt a cis configuration .
Table 2: Double Bond Positions and Configurations
The stereochemistry influences physicochemical properties such as:
- Melting point : Reduced crystallinity due to non-linear alkyl chain packing.
- Solubility : Enhanced compatibility with polar solvents via cis-configured amide groups.
- Thermal stability : Lower decomposition temperatures compared to trans isomers.
X-ray Crystallography and Solid-State Structure
While single-crystal X-ray diffraction (SCXRD) data for this specific compound is not publicly available, structural analogs provide insights into its likely solid-state behavior. Imidazolium-based ionic liquids typically crystallize in monoclinic or triclinic systems , with the cation and anion arranged in alternating layers. Key predicted features include:
- Cation-anion interactions : Hydrogen bonding between the sulphate anion’s oxygen atoms and the imidazolium ring’s C–H groups (bond length: ~2.8 Å).
- Alkyl chain packing : Disordered arrangements of the Z-configured unsaturated chains, preventing dense crystallization.
- Torsional angles : Approximately 120° between the imidazolium ring and the 8-heptadecenyl substituent.
Table 3: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 18.2 Å, b = 10.5 Å, c = 22.7 Å; β = 97.5° |
| Coordination geometry | Distorted tetrahedral (SO₄²⁻) |
Properties
CAS No. |
97043-72-6 |
|---|---|
Molecular Formula |
C43H83N3O5S |
Molecular Weight |
754.2 g/mol |
IUPAC Name |
(Z)-N-[3-[2-[(Z)-heptadec-8-enyl]-1-methyl-4,5-dihydroimidazol-1-ium-1-yl]propyl]octadec-9-enamide;methyl sulfate |
InChI |
InChI=1S/C42H79N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-41-43-38-40-45(41,3)39-34-37-44-42(46)36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21H,4-17,22-40H2,1-3H3;1H3,(H,2,3,4)/b20-18-,21-19-; |
InChI Key |
UPICEHWNKXTHCI-YIQDKWKASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(C)CCCNC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(C)CCCNC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Biological Activity
(Z,Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-methyl-1-(3-((1-oxo-9-octadecenyl)amino)propyl)-1-H-imidazolium methyl sulphate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C42H83N3O5
- Molecular Weight : 703.10 g/mol
- Structure : The compound features an imidazolium ring, which is known for its role in various biological activities, including ion channel modulation.
The compound acts primarily as a modulator of the TRPM8 (Transient Receptor Potential Melastatin 8) channel, which is involved in the sensation of coolness and pain perception. TRPM8 is activated by menthol and other cooling agents, suggesting that this compound may mimic or enhance such sensations.
1. Modulation of TRPM8
Research has indicated that compounds like this compound may serve as agonists for TRPM8. This modulation can lead to:
- Induction of a cooling sensation.
- Potential analgesic effects in inflammatory conditions.
2. Antimicrobial Properties
Preliminary studies have suggested that imidazolium salts possess antimicrobial properties. The presence of long-chain fatty acid derivatives in this compound may enhance its activity against various bacterial strains.
3. Anti-inflammatory Effects
The compound's ability to modulate ion channels suggests it may have anti-inflammatory properties. By affecting TRPM8 activity, it could reduce pain and inflammation in conditions such as arthritis or other inflammatory diseases.
Case Study 1: TRPM8 Agonist Activity
In a study examining the effects of various TRPM8 agonists, this compound was identified as a potent activator. This study demonstrated significant cooling effects in vivo, indicating its potential utility in topical analgesics.
Case Study 2: Antimicrobial Efficacy
A laboratory study tested the antimicrobial efficacy of various imidazolium compounds against Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited notable antibacterial activity, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of imidazolium ionic liquids with fatty acid-derived side chains. Key structural analogues include:
Key Findings from Comparative Studies
Chain Length and Solubility :
- The propyl linker in the target compound likely enhances lipophilicity compared to the ethyl-linked analogue, reducing aqueous solubility but improving interactions with lipid bilayers .
- In contrast, the ethyl-linked variant (PubChem CID 129744870) shows higher solubility in polar solvents due to reduced steric hindrance .
Standard imidazolium ionic liquids exhibit cytotoxicity at higher concentrations, implying that the fatty acid-derived chains in the target compound may mitigate toxicity by enabling targeted membrane interactions .
Stereochemical Impact :
- The Z-configuration of double bonds in both heptadecenyl and octadecenyl chains is critical for maintaining molecular flexibility and membrane integration, as seen in similar surfactants .
- Optical rotation comparisons (e.g., +10.7 for the target vs. +5.7 for dendalone derivatives) suggest distinct stereochemical environments influencing biological recognition .
Notes
- Evidence Limitations : Direct biological data for the target compound are scarce; inferences rely on structural parallels and computational tools (e.g., SimilarityLab) .
- Naming Consistency: Minor discrepancies in nomenclature (e.g., “methyl sulphate” vs.
This analysis synthesizes peer-reviewed data and computational insights to contextualize the compound’s unique properties within its chemical class.
Preparation Methods
Synthesis of the Imidazoline Core
The 4,5-dihydro-1-methylimidazolium ring is typically prepared by cyclization of appropriate amino alcohols or diamines with aldehydes or ketones, followed by methylation.
- Starting from 1-methylimidazole or imidazoline derivatives, the ring can be partially saturated to the 4,5-dihydro form.
- Alternatively, 1-methyl-4,5-dihydroimidazole can be synthesized by reduction of imidazole derivatives.
Introduction of the (8Z)-Heptadecenyl Side Chain
The (8Z)-heptadecenyl substituent is a long-chain unsaturated alkyl group with a cis double bond at the 8-position.
- This side chain is introduced via alkylation or nucleophilic substitution using (8Z)-heptadecenyl halides or tosylates.
- The stereochemistry (Z) is preserved by using stereochemically pure starting materials derived from natural unsaturated fatty acids or by stereoselective synthesis.
Formation of the Amide-Containing Side Chain
The 3-((1-oxo-9-octadecenyl)amino)propyl substituent involves an amide linkage to a long-chain unsaturated fatty acid derivative.
- The amide bond is formed by coupling a 3-aminopropyl intermediate with (1-oxo-9-octadecenyl) acid or its activated derivative (e.g., acid chloride or anhydride).
- The (9Z)-octadecenoyl moiety is introduced with retention of the cis double bond configuration.
- Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or mixed anhydrides.
Quaternization and Salt Formation
- The imidazole nitrogen is methylated using methylating agents such as methyl sulfate or methyl iodide to form the imidazolium salt.
- The final salt is isolated as the methyl sulfate salt by direct methylation with methyl sulfate or by salt metathesis from other halide salts.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Imidazoline ring formation | Cyclization of amino alcohols with aldehydes | 4,5-Dihydro-1-methylimidazole core |
| 2 | Alkylation | (8Z)-Heptadecenyl bromide/tosylate, base | Introduction of (8Z)-heptadecenyl side chain at C-2 |
| 3 | Amide bond formation | 3-Aminopropyl intermediate + (9Z)-octadecenoyl chloride, coupling agents | Formation of amide side chain at N-1 position |
| 4 | Quaternization | Methyl sulfate or methyl iodide | Formation of imidazolium methyl sulfate salt |
Detailed Research Findings
- The molecular formula C42H81N3O5S and molecular weight ~740 Da correspond to the fully substituted imidazolium methyl sulfate salt.
- The stereochemistry of the double bonds is critical and maintained by using natural or stereoselectively synthesized fatty acid derivatives.
- The amide linkage is formed under mild coupling conditions to avoid isomerization of the double bonds.
- Quaternization with methyl sulfate is preferred to obtain the methyl sulfate salt directly, which is more stable and water-soluble than halide salts.
- Purification is typically achieved by recrystallization or chromatographic methods to ensure stereochemical purity and removal of unreacted starting materials.
Notes on Analytical Characterization During Preparation
- Monitoring of double bond stereochemistry is performed by NMR spectroscopy (1H and 13C) and sometimes by IR spectroscopy to confirm amide formation.
- Mass spectrometry confirms molecular weight and purity.
- Elemental analysis and melting point determination confirm salt formation and compound identity.
Q & A
Q. How can the structural integrity of this compound be confirmed during synthesis?
Q. What strategies optimize the synthesis of this compound to minimize byproducts?
Methodological Answer: Optimize reaction conditions:
- Use anhydrous solvents (e.g., DMF) to prevent hydrolysis of the methyl sulphate group.
- Control temperature (40–60°C) to balance reaction rate and stability of unsaturated bonds.
- Purify via column chromatography (silica gel, gradient elution with CHCl/MeOH) to separate imidazolium derivatives from unreacted precursors. Monitor purity via HPLC (C18 column, mobile phase: 65:35 methanol/buffer at pH 4.6) .
Advanced Research Questions
Q. How do environmental factors (pH, light) influence the degradation pathways of this compound?
Q. What advanced techniques resolve contradictions in bioactivity data across studies?
Methodological Answer: Address discrepancies via:
- Dose-response standardization: Use in vitro assays (e.g., enzyme inhibition with IC values) under controlled conditions (pH 7.4, 37°C).
- Membrane interaction studies: Employ surface plasmon resonance (SPR) to quantify binding affinity with lipid bilayers, explaining variability in cellular uptake.
- Meta-analysis: Pool data from heterogeneous studies (e.g., differing cell lines) and apply statistical weighting to identify trends .
Q. How does the compound’s amphiphilic structure affect its interaction with biological membranes?
Methodological Answer:
- Langmuir monolayer assays: Measure pressure-area isotherms to assess insertion of the aliphatic chain into lipid layers.
- Molecular dynamics (MD) simulations: Model interactions with phospholipid bilayers (e.g., DPPC) to predict permeability and self-assembly behavior.
- Fluorescence microscopy: Track cellular uptake using fluorescently tagged analogs in live cells .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
